molecular formula C15H20FN3O B2650502 N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluoro-4-methylphenyl)amino]acetamide CAS No. 1211009-44-7

N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluoro-4-methylphenyl)amino]acetamide

Cat. No.: B2650502
CAS No.: 1211009-44-7
M. Wt: 277.343
InChI Key: XLGGHJZXYURGPF-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluoro-4-methylphenyl)amino]acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a cyano group, a dimethylpropyl moiety, and a fluoro-substituted phenyl ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluoro-4-methylphenyl)amino]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Intermediate Amine: The synthesis begins with the preparation of the intermediate amine, which involves the reaction of 2-fluoro-4-methylaniline with an appropriate acylating agent under controlled conditions.

    Introduction of the Cyano Group: The intermediate amine is then reacted with a cyano-containing reagent, such as cyanogen bromide, to introduce the cyano group.

    Coupling Reaction: The final step involves coupling the cyano-substituted intermediate with 1,2-dimethylpropylamine under suitable conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluoro-4-methylphenyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the cyano group to an amine.

    Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluoro-4-methylphenyl)amino]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluoro-4-methylphenyl)amino]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The cyano group and the fluoro-substituted phenyl ring are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyano-1,2-dimethylpropyl)-2-[(2-chloro-4-methylphenyl)amino]acetamide
  • N-(1-cyano-1,2-dimethylpropyl)-2-[(2-bromo-4-methylphenyl)amino]acetamide

Uniqueness

N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluoro-4-methylphenyl)amino]acetamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity compared to its chloro or bromo analogs. The fluoro group can enhance metabolic stability and binding affinity to biological targets, making it a compound of particular interest in medicinal chemistry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(2-fluoro-4-methylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O/c1-10(2)15(4,9-17)19-14(20)8-18-13-6-5-11(3)7-12(13)16/h5-7,10,18H,8H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGGHJZXYURGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCC(=O)NC(C)(C#N)C(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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